

Comparative analysis of 7-Chloro-4-(phenylsulfanyl)quinoline analogues

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Compound of Interest

Compound Name: 7-Chloro-4-(phenylsulfanyl)quinoline

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A Comparative Analysis of **7-Chloro-4-(phenylsulfanyl)quinoline** Analogues: A Guide for Researchers

A comprehensive review of the synthesis, biological activities, and mechanisms of action of **7-chloro-4-(phenylsulfanyl)quinoline** analogues and related 7-chloroquinoline derivatives.

This guide provides a comparative analysis of a series of **7-chloro-4-(phenylsulfanyl)quinoline** analogues and other structurally related 7-chloroquinoline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The quinoline scaffold, particularly the 7-chloroquinoline core, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Comparative Biological Activity

The biological activities of various 7-chloroquinoline analogues have been extensively studied. The following tables summarize the in vitro cytotoxic and antimicrobial activities of selected compounds from various studies, providing a quantitative basis for comparison.

Anticancer Activity of 7-Chloroquinoline Analogues

The anticancer potential of 7-chloroquinoline derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and growth inhibition 50 (GI₅₀) values are presented below. Lower values indicate greater potency.

Compound ID/Series	Cancer Cell Line	IC50 / GI50 (μM)	Reference
7-chloro-4-quinolinylhydrazone derivatives	SF-295 (CNS)	0.314 - 4.65 (μg/cm ³)	[1]
HCT-8 (Colon)	0.314 - 4.65 (μg/cm ³)	[1]	
HL-60 (Leukemia)	0.314 - 4.65 (μg/cm ³)	[1]	
7-chloro-4-aminoquinoline-benzimidazole hybrids	CCRF-CEM (Leukemia)	0.6 - >100	[2]
Hut78 (T-cell lymphoma)	0.6 - >100	[2]	
THP-1 (Leukemia)	0.6 - >100	[2]	
Raji (Burkitt lymphoma)	0.6 - >100	[2]	
HeLa (Cervical)	0.6 - >100	[2]	
CaCo-2 (Colorectal)	0.6 - >100	[2]	
MCF-7 (Breast)	0.6 - >100	[2]	
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives	HCT116 (Colorectal)	Varies	[3]
CCRF-CEM (Leukemia)	Varies	[3]	
MBHA/7-chloroquinoline hybrids	MCF-7 (Breast)	~4.60	
HCT-116 (Colorectal)	~4.60		
HL-60 (Leukemia)	~4.60		

7-chloro-4-aminoquinoline-2-pyrazoline hybrids (25, 30, 31, 36, 37)	58 Human Cancer Cell Lines	0.05 - 0.95	[4]
7-Chloroquinolinehydrazones	60 Human Cancer Cell Lines	Submicromolar	[5]

Antimicrobial Activity of 7-Chloroquinoline Analogues

Several 7-chloroquinoline analogues have demonstrated promising activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) and zone of inhibition are common metrics for antimicrobial efficacy.

Compound ID/Series	Microbial Strain	Zone of Inhibition (mm) / MIC (µg/mL)	Reference
Chloroquine analogue CS1	Pseudomonas aeruginosa	30.3 ± 0.15 mm	[6]
Candida albicans	19.2 ± 0.21 mm	[6]	
Chloroquine analogue CS2	Candida parapsilosis	13.5 mm	[6]
Quinolines against resistant bacteria (Compound 6)	C. difficile	1.0 µg/mL	[7]
7-chloroquinoline-triazole hybrids (3, 4, 7, 9)	Fungal strains	Good activity	[8]
Quinolidene-rhodanine conjugates (27-32)	Mycobacterium tuberculosis H37Ra (dormant)	IC50: 2.2 - 10 µg/mL	[9]
Mycobacterium tuberculosis H37Ra (active)	IC50: 1.9 - 6.9 µg/mL	[9]	

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are methodologies for key assays used in the evaluation of **7-chloro-4-(phenylsulfanyl)quinoline** analogues.

Synthesis of 7-Chloro-4-(phenylsulfanyl)quinoline Analogues

A general method for the synthesis of **7-chloro-4-(phenylsulfanyl)quinoline** analogues involves the nucleophilic aromatic substitution (S_NAr) reaction of 4,7-dichloroquinoline with a substituted thiophenol.

Materials:

- 4,7-dichloroquinoline
- Substituted thiophenol
- Potassium carbonate (K_2CO_3) or another suitable base
- Dimethylformamide (DMF) or other polar aprotic solvent
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- To a solution of 4,7-dichloroquinoline (1.0 eq) in DMF, add the substituted thiophenol (1.1 eq) and K_2CO_3 (2.0 eq).
- Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired **7-chloro-4-(phenylsulfanyl)quinoline** analogue.
- Characterize the final product using spectroscopic methods such as 1H NMR, ^{13}C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[\[7\]](#)[\[8\]](#)[\[10\]](#)

Materials:

- Human cancer cell lines
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well microplates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.
- After the incubation period, remove the treatment medium and add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
- Incubate the plate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium containing MTT and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 15 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- Bacterial strains
- Mueller-Hinton agar (MHA) plates
- Sterile cotton swabs
- 0.5 McFarland turbidity standard
- Sterile paper disks impregnated with known concentrations of the test compounds
- Sterile forceps
- Incubator

Procedure:

- Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a confluent lawn of bacteria.
- Allow the plate to dry for a few minutes.

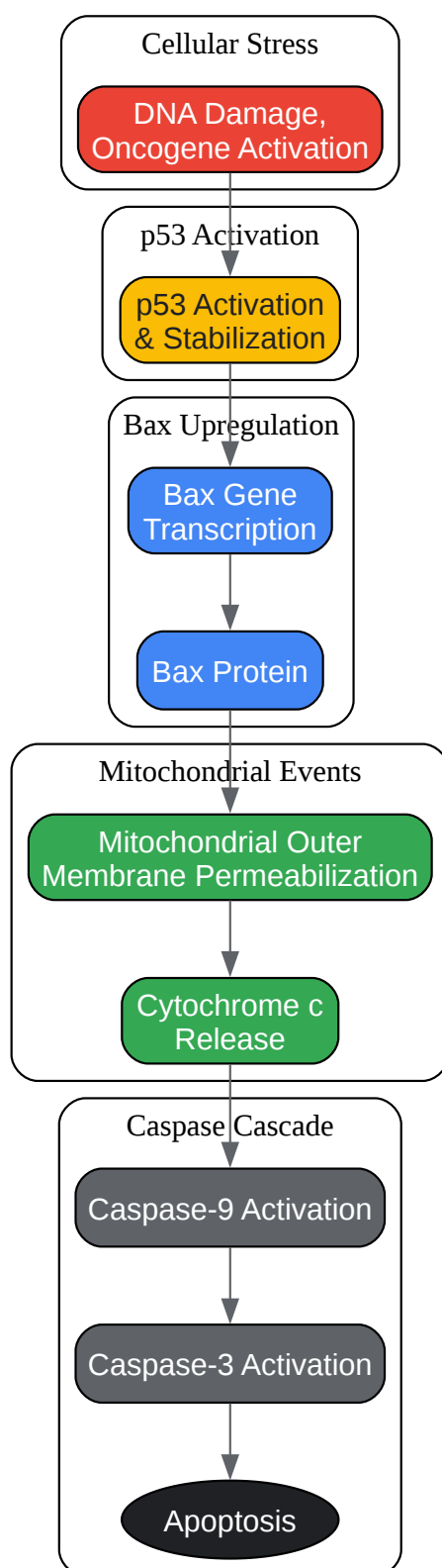
- Using sterile forceps, place the paper disks impregnated with the test compounds onto the surface of the agar.
- Gently press the disks to ensure complete contact with the agar.
- Invert the plates and incubate at 37 °C for 18-24 hours.
- After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
- Interpret the results as susceptible, intermediate, or resistant based on standardized charts.

Visualizations

Graphical representations of experimental workflows and signaling pathways can aid in the conceptual understanding of the research. The following diagrams were generated using the DOT language.

Experimental Workflow for MTT Assay





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